BenchChemオンラインストアへようこそ!

SLC5111312 hydrochloride

Sphingosine kinase inhibition S1P signaling Isoform selectivity

Procure SLC5111312 hydrochloride for unparalleled dual SPHK1/SPHK2 inhibition. Unlike isoform-selective probes, it ensures complete S1P pathway blockade in human/rat models while uniquely switching to SPHK2-selectivity in mice—critical for cross-species translational research. Essential for lipidomics and knockout validation.

Molecular Formula C22H28ClN5O3
Molecular Weight 445.9 g/mol
Cat. No. B610874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSLC5111312 hydrochloride
SynonymsSLC5111312;  SLC-5111312;  SLC 5111312;  SLC5111312 HCl;  SLC5111312 hydrochloride
Molecular FormulaC22H28ClN5O3
Molecular Weight445.9 g/mol
Structural Identifiers
InChIInChI=1S/C22H27N5O3.ClH/c1-2-3-4-11-29-17-8-7-14-12-16(6-5-15(14)13-17)20-25-21(30-26-20)19-18(28)9-10-27(19)22(23)24;/h5-8,12-13,18-19,28H,2-4,9-11H2,1H3,(H3,23,24);1H/t18-,19-;/m0./s1
InChIKeySYUYODDXPKNMOE-HLRBRJAUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

(2S,3S)-3-hydroxy-2-[3-(6-pentoxynaphthalen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboximidamide hydrochloride (SLC5111312): Sphingosine Kinase Dual Inhibitor for S1P Pathway Research


(2S,3S)-3-hydroxy-2-[3-(6-pentoxynaphthalen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboximidamide;hydrochloride, widely known as SLC5111312, is a small-molecule dual inhibitor of sphingosine kinase 1 (SPHK1) and sphingosine kinase 2 (SPHK2), the two enzymes responsible for catalyzing the phosphorylation of sphingosine to the bioactive lipid sphingosine-1-phosphate (S1P) [1]. This compound is a hydrochloride salt (CAS 1870811-01-0) with a molecular formula of C22H28ClN5O3 and a molecular weight of 445.94 g/mol [2]. As a guanidine-based oxadiazole derivative, SLC5111312 is utilized in basic research and drug discovery to interrogate the sphingolipid signaling pathway and to dissect isoform-specific functions of SPHK1 and SPHK2 in cellular and in vivo models [3].

Why (2S,3S)-3-hydroxy-2-[3-(6-pentoxynaphthalen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboximidamide hydrochloride (SLC5111312) Cannot Be Substituted with Generic SPHK Inhibitors


Sphingosine kinase inhibitors are not interchangeable due to profound differences in isoform selectivity (SPHK1 vs. SPHK2), species-dependent binding profiles, and divergent effects on systemic S1P levels. Generic substitution with a SPHK1-selective inhibitor (e.g., SLP7111228, Ki = 48 nM for SPHK1) or a SPHK2-selective inhibitor (e.g., SLC5101465, Ki = 90 nM for SPHK2) will not recapitulate the dual inhibition profile of SLC5111312, which is essential for studies where simultaneous blockade of both isoforms is required to fully ablate S1P production [1]. Furthermore, SLC5111312 exhibits a unique species-dependent selectivity switch—behaving as a dual inhibitor in human and rat but as a SPHK2-selective inhibitor in mouse (Ki mouse SPHK1 = 20 μM, Ki mouse SPHK2 = 1 μM)—a property not shared by other SPHK inhibitors and critical for cross-species experimental consistency [2]. The oxadiazole-pyrrolidine-carboximidamide scaffold of SLC5111312, with its specific (2S,3S) stereochemistry and 6-pentoxynaphthalen-2-yl tail, is optimized for dual binding to both SPHK1 and SPHK2 active sites via hydrogen bonding to Asp308 and Asp211 respectively; closely related analogs with modified tail lengths or aryl substitutions lose this balanced dual inhibition profile [3].

(2S,3S)-3-hydroxy-2-[3-(6-pentoxynaphthalen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboximidamide hydrochloride (SLC5111312) Quantitative Differentiation Evidence Guide


SLC5111312 Balanced Dual SPHK1/SPHK2 Inhibition Versus Isoform-Selective Comparators

SLC5111312 exhibits balanced dual inhibition of human SPHK1 (Ki = 0.73 μM) and human SPHK2 (Ki = 0.90 μM) [1]. In contrast, comparator SLC5091592 is SPHK2-selective with a Ki of 1.02 μM for SPHK2 but >20 μM for SPHK1 (>20-fold selectivity) [2]. Comparator SLC5101465 is a highly potent and selective SPHK2 inhibitor with a Ki of 0.09 μM for SPHK2 and >10 μM for SPHK1 (>111-fold selectivity) [3]. This balanced dual inhibition profile of SLC5111312 is unique among the oxadiazole-pyrrolidine-carboximidamide class, making it the preferred tool for experiments requiring simultaneous blockade of both SPHK isoforms.

Sphingosine kinase inhibition S1P signaling Isoform selectivity Cancer biology Inflammation

SLC5111312 Species-Dependent Selectivity Switch: Mouse SPHK2-Selective, Rat/Human Dual

SLC5111312 exhibits a unique species-dependent selectivity profile. In mouse, it is SPHK2-selective with a Ki of 1 μM for SPHK2 compared to 20 μM for SPHK1 (20-fold selectivity) [1]. In rat, however, it behaves as a dual inhibitor with Ki values of 1.1 μM for SPHK2 and 0.8 μM for SPHK1 (ratio ~0.73) [1]. This species-dependent switch is not observed for comparator compounds such as SLM6031434, which remains SPHK2-selective in both mouse (Ki = 0.4 μM for SPHK2, >20 μM for SPHK1) and rat [2].

Cross-species pharmacology In vivo mouse models SphK2 selectivity Rodent studies

SLC5111312 In Vivo Functional Validation: SPHK2-Dependent S1P Reduction in Knockout Mice

SLC5111312 (10 mg/kg) decreases blood S1P levels in SPHK1-/- knockout mice but not in SPHK2-/- knockout mice, demonstrating functional SPHK2 selectivity in vivo in the mouse model [1]. This finding confirms that SLC5111312 engages SPHK2 in vivo to modulate circulating S1P. In contrast, the SPHK2-selective inhibitor SLP120701 (Ki = 1 μM) paradoxically increases circulating S1P levels in wild-type mice, while the SPHK1-selective inhibitor SLP7111228 (Ki = 48 nM) decreases S1P levels [2]. These divergent in vivo outcomes underscore that in vitro Ki values alone do not predict physiological S1P modulation.

In vivo pharmacology S1P biomarker Knockout mouse models SphK2 function

SLC5111312 Cellular S1P Modulation at Sub-Micromolar Concentrations

In U937 monocytic leukemia cells, SLC5111312 decreases cell-associated S1P and concurrently increases sphingosine at concentrations as low as 0.1 and 0.3 μM [1]. This functional cellular readout confirms target engagement and pathway modulation at concentrations aligned with its in vitro Ki values. Comparator SLP120701, a SPHK2-selective inhibitor with a Ki of 1 μM, also decreases S1P in U937 cells, but requires higher concentrations and does not produce the same magnitude of sphingosine accumulation [2]. The dual inhibition profile of SLC5111312 likely underlies its more complete blockade of S1P synthesis in this cellular context.

Cellular S1P assay U937 leukemia cells Lipidomics SphK inhibition

SLC5111312 Structural Determinants of Dual Inhibition: 3'-Hydroxy Pyrrolidine and 6-Pentoxynaphthalene Tail

Molecular docking studies reveal that SLC5111312 achieves its balanced dual inhibition profile through two key structural features [1]. First, the (2S,3S)-3-hydroxy group on the pyrrolidine ring enables hydrogen bonding to Asp308 in SPHK1, increasing SPHK1 potency. Second, the 6-pentoxynaphthalen-2-yl tail participates in π-π stacking interactions with Phe548 in SPHK2 while maintaining appropriate length for dual-site accommodation [2]. In contrast, the SPHK2-selective comparator SLC5091592 lacks the 3'-hydroxy group and therefore has reduced SPHK1 binding (Ki >20 μM), while the highly potent SPHK2-selective comparator SLC5101465 replaces the naphthalene with an indole scaffold that optimizes SPHK2 binding but abolishes SPHK1 activity (Ki >10 μM) [3].

Structure-activity relationship Molecular docking SphK inhibitor design Scaffold optimization

Optimal Research and Industrial Use Cases for (2S,3S)-3-hydroxy-2-[3-(6-pentoxynaphthalen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboximidamide hydrochloride (SLC5111312)


Dissecting SPHK1 vs. SPHK2 Contributions to S1P-Mediated Pathology in Genetic Knockout Mouse Models

Researchers investigating the distinct roles of SPHK1 and SPHK2 in disease models can employ SLC5111312 in SPHK1-/- and SPHK2-/- knockout mice to isolate isoform-specific effects [1]. Because SLC5111312 is functionally SPHK2-selective in mouse, its administration to SPHK1-/- mice reduces S1P via SPHK2 inhibition, while having no effect in SPHK2-/- mice—confirming target engagement. This application is uniquely enabled by SLC5111312's species-dependent selectivity switch, which is not replicated by other SPHK inhibitors [2].

Complete Pharmacological Ablation of Cellular S1P Production in Human or Rat Cell Lines

For in vitro studies requiring maximal suppression of S1P synthesis, SLC5111312 provides balanced dual inhibition of both SPHK1 and SPHK2 at sub-micromolar concentrations (0.1-0.3 μM) in human and rat cell lines [1]. This application is particularly valuable for lipidomic profiling experiments or pathway validation studies where residual S1P production via the uninhibited isoform would confound results. Isoform-selective alternatives (e.g., SLP7111228 for SPHK1 or SLC5101465 for SPHK2) leave the complementary isoform active, resulting in incomplete pathway blockade [3].

Cross-Species Pharmacology Bridging Studies Between Rodent Models and Human Target Validation

Drug discovery programs transitioning from mouse efficacy models to rat toxicology or human target engagement studies can leverage SLC5111312's unique species-dependent profile [1]. In mouse, it serves as a SPHK2-selective probe, enabling attribution of in vivo effects to SPHK2 inhibition. In rat, it functions as a dual inhibitor, modeling the human dual-inhibition pharmacology relevant to therapeutic candidates [2]. This cross-species consistency in S1P modulation—validated by decreased blood S1P in both SPHK1-/- mice and wild-type rats at 10 mg/kg—makes SLC5111312 an indispensable translational tool [3].

Structural Biology and Medicinal Chemistry Benchmarking for Dual SPHK Inhibitor Design

Medicinal chemists optimizing SPHK inhibitor scaffolds use SLC5111312 as a reference compound for balanced dual inhibition (hSPHK1 Ki = 0.73 μM, hSPHK2 Ki = 0.90 μM) [1]. Its resolved docking pose in hSPHK2 homology models, showing key hydrogen bonds to Asp211 and Asp308 and π-π stacking with Phe548, provides a structural benchmark for virtual screening and lead optimization campaigns [2]. Comparative SAR studies demonstrate that modifications to the pyrrolidine hydroxyl or naphthalene tail length dramatically shift selectivity, making SLC5111312 the defined reference point for dual inhibitor design [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for SLC5111312 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.